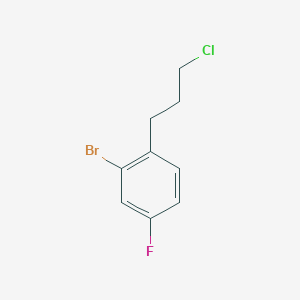
2-Bromo-1-(3-chloropropyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(3-chloropropyl)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-chloropropyl)-4-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1-(3-chloropropyl)-4-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for optimizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(3-chloropropyl)-4-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or Friedel-Crafts acylation, to introduce additional functional groups.
Reduction: The compound can be reduced to remove halogen atoms or to convert the benzene ring to a cyclohexane ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and acyl chlorides with aluminum chloride (AlCl3) for Friedel-Crafts acylation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 2-amino-1-(3-chloropropyl)-4-fluorobenzene.
Electrophilic Substitution: Formation of nitro, sulfonyl, or acyl derivatives depending on the electrophile used.
Reduction: Formation of partially or fully reduced products, such as 2-bromo-1-(3-chloropropyl)-4-fluorocyclohexane.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(3-chloropropyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(3-chloropropyl)-4-fluorobenzene depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain targets, making it a valuable compound for drug discovery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(3-chloropropyl)-4-chlorobenzene
- 2-Bromo-1-(3-chloropropyl)-4-bromobenzene
- 2-Bromo-1-(3-chloropropyl)-4-iodobenzene
Uniqueness
2-Bromo-1-(3-chloropropyl)-4-fluorobenzene is unique due to the presence of a fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, lipophilicity, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H9BrClF |
|---|---|
Molekulargewicht |
251.52 g/mol |
IUPAC-Name |
2-bromo-1-(3-chloropropyl)-4-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-9-6-8(12)4-3-7(9)2-1-5-11/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
HRZJAUHFCVRGQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Br)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






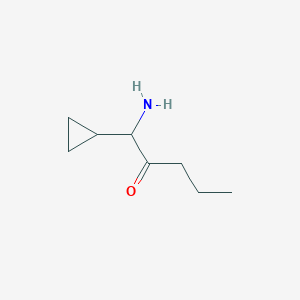
![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)
![7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)
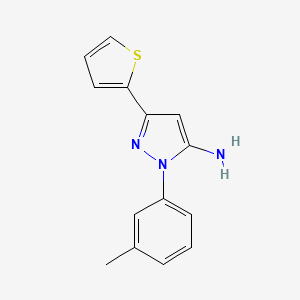
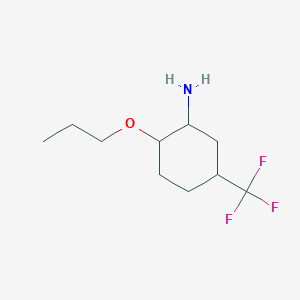
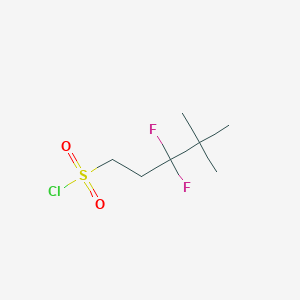


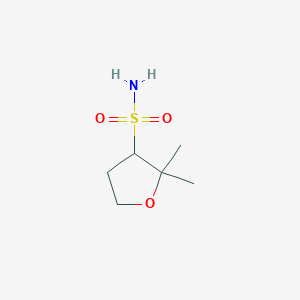
![4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol](/img/structure/B13179603.png)
